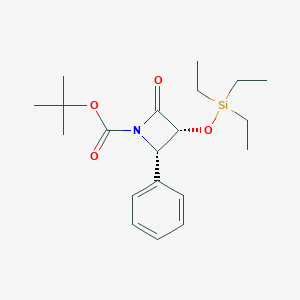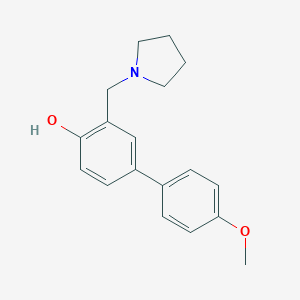![molecular formula C10H20N2 B027161 1,8-Diazabicyclo[6.3.1]dodecane CAS No. 100098-22-4](/img/structure/B27161.png)
1,8-Diazabicyclo[6.3.1]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diazabicyclo[6.3.1]dodecane, commonly known as DABCO, is a bicyclic amidine compound that has been widely used in various fields of chemistry. It has a unique structure that makes it an important reagent in organic synthesis and catalysis. DABCO is a colorless, crystalline solid that is soluble in water and organic solvents. Its chemical formula is C10H20N2, and its molecular weight is 172.28 g/mol.
Mécanisme D'action
The mechanism of action of DABCO in organic reactions and catalysis is not fully understood, but it is believed to act as a nucleophile and a base. In Michael addition reactions, DABCO acts as a nucleophile and attacks the electrophilic carbon of the α,β-unsaturated carbonyl compound. In aldol condensation reactions, DABCO acts as a base and deprotonates the α-carbon of the carbonyl compound, leading to the formation of the enolate ion.
Effets Biochimiques Et Physiologiques
DABCO has been shown to have some biochemical and physiological effects, such as anti-inflammatory, analgesic, and antitumor activities. However, these effects are not well studied, and further research is needed to fully understand the mechanism of action and potential therapeutic applications of DABCO.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DABCO in lab experiments include its versatility, high reactivity, and low toxicity. DABCO is also readily available and relatively inexpensive. However, DABCO has some limitations, such as its sensitivity to air and moisture, which can affect its reactivity and stability. In addition, DABCO can form complexes with metal ions, which can interfere with some reactions.
Orientations Futures
There are several future directions for the research on DABCO, including the development of new synthetic methods, the exploration of its catalytic properties in various reactions, and the investigation of its potential therapeutic applications. In addition, the use of DABCO in the preparation of new materials, such as polymers and composites, is an area of active research. Further studies are also needed to fully understand the mechanism of action of DABCO in organic reactions and catalysis.
Méthodes De Synthèse
There are several methods for synthesizing DABCO, but the most common one involves the reaction between piperazine and formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified by recrystallization. Other methods for synthesizing DABCO include the reaction between 1,2-diaminoethane and cyclohexanone, and the reaction between 1,4-diaminobutane and formaldehyde.
Applications De Recherche Scientifique
DABCO has been extensively used in various scientific research fields, including organic synthesis, catalysis, polymer chemistry, and materials science. It is a versatile reagent that can be used in a wide range of reactions, such as Michael addition, aldol condensation, and cycloaddition. DABCO is also a useful catalyst for various organic transformations, such as oxidation, reduction, and coupling reactions. In addition, DABCO has been used in the preparation of various polymers, such as polyurethanes, polyamides, and polyimides.
Propriétés
Numéro CAS |
100098-22-4 |
|---|---|
Nom du produit |
1,8-Diazabicyclo[6.3.1]dodecane |
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1,8-diazabicyclo[6.3.1]dodecane |
InChI |
InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2 |
Clé InChI |
INBYVNOVCKAAGO-UHFFFAOYSA-N |
SMILES |
C1CCCN2CCCN(C2)CC1 |
SMILES canonique |
C1CCCN2CCCN(C2)CC1 |
Autres numéros CAS |
100098-22-4 |
Synonymes |
1,8-Diazabicyclo[6.3.1]dodecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
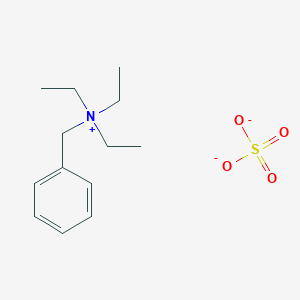
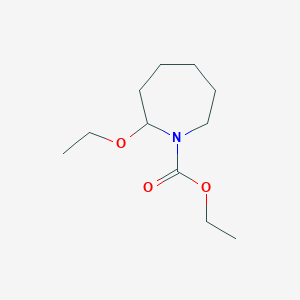
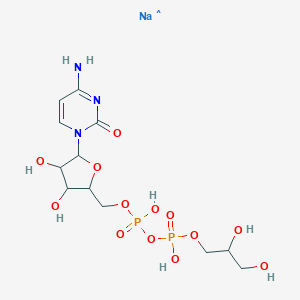
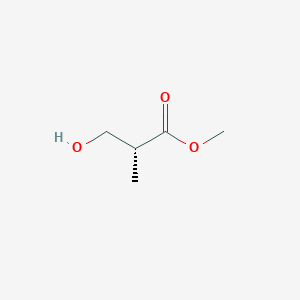
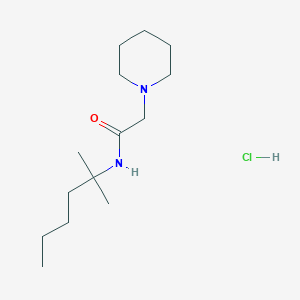
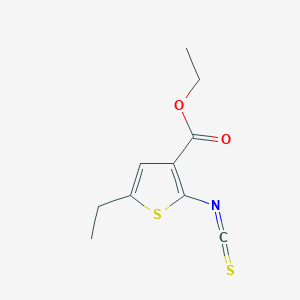
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
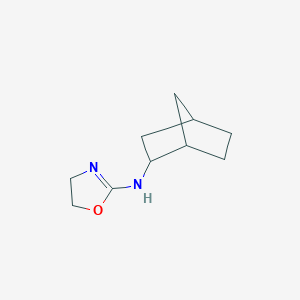
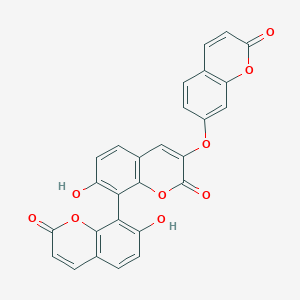
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
